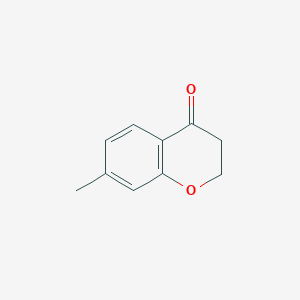

7-Methylchroman-4-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

7-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVHJJOYXWCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267999 | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-69-8 | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological and Pharmacological Investigations of 7 Methylchroman 4 One Derivatives

Anticancer and Cytotoxic Activities of 7-Methylchroman-4-one Analogues

The chroman-4-one core structure is recognized as a "privileged" scaffold in drug discovery, capable of interacting with a diverse array of biological targets. nih.gov Synthetic modifications to this core, including the addition of methyl and other functional groups, have led to the development of analogues with significant cytotoxic and antiproliferative properties against various human cancer cell lines. nih.gov

Research has demonstrated that derivatives based on the chroman-4-one and related chromone (B188151) scaffolds exhibit moderate to potent cytotoxic effects across several cancer cell types. nih.govnih.gov Two specific chroman-4-one-based SIRT2 inhibitors showed antiproliferative effects in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with the effects correlating to their potency as enzyme inhibitors. nih.govhelsinki.fiacs.org

Studies on a broader range of chromone-based compounds, including chroman-2,4-dione derivatives, have shown notable activity against leukemia and breast cancer cell lines. nih.gov For instance, certain chroman-2,4-dione derivatives displayed superior potency compared to their chromen-4-one counterparts against MOLT-4 (leukemia), HL-60 (leukemia), and MCF-7 (breast cancer) cells. nih.gov Similarly, a series of synthesized hexahydrobenzo[g]chromen-4-one derivatives were evaluated for their cytotoxic activity, with one compound in particular showing high potency against the T-47D breast cancer cell line. nih.gov

| Compound Type | Derivative | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|---|

| Chroman-2,4-dione | Compound 13 | MOLT-4 | Leukemia | 24.4 ± 2.6 | nih.gov |

| Chroman-2,4-dione | Compound 13 | HL-60 | Leukemia | 42.0 ± 2.7 | nih.gov |

| Chroman-2,4-dione | Compound 11 | MCF-7 | Breast Cancer | 68.4 ± 3.9 | nih.gov |

| Hexahydrobenzo[g]chromen-4-one | Compound 7h | T-47D | Breast Cancer | 1.8 ± 0.6 µg/mL | nih.gov |

The anticancer effects of chroman-4-one derivatives are exerted through various cellular mechanisms, primarily involving the regulation of the cell cycle and the induction of programmed cell death (apoptosis). nih.govmdpi.com

In studies involving specific chroman-4-one-based SIRT2 inhibitors, the primary mechanism for their antiproliferative effects was identified as cell cycle arrest. acs.org Treatment of both MCF-7 breast cancer and A549 lung carcinoma cells with these compounds led to a significant increase in the fraction of cells in the G1/G0 phase and a corresponding decrease in the proportion of cells undergoing DNA synthesis. acs.org This G1/G0 arrest indicates an interruption of the cell cycle progression, thereby inhibiting tumor cell proliferation. acs.org Notably, in this particular study, apoptosis was not observed as a primary mechanism of action for the tested compounds. acs.org

However, other research on related chromene and chromanone scaffolds has clearly demonstrated apoptosis induction as a key anticancer mechanism. nih.govnih.gov For example, a benzochromene derivative was found to have potent cytotoxic activity against the K562 human leukemia cell line by inducing both sub-G1 cell cycle arrest and apoptosis. nih.gov Similarly, hexahydrobenzo[g]chromen-4-one derivatives were shown to induce apoptosis in breast cancer cell lines (MCF-7, MDA-MB-231, and T-47D), as confirmed by fluorochrome staining and DNA fragmentation analysis. nih.gov The induction of apoptosis is a critical strategy in cancer therapy, as it eliminates malignant cells. mdpi.commdpi.com

The biological activities of this compound derivatives are rooted in their interaction with specific molecular targets that play crucial roles in cancer progression.

Sirtuins: A primary and well-documented target of chroman-4-one analogues is the sirtuin family of enzymes, specifically Sirtuin 2 (SIRT2). acs.orgnih.govnih.gov Sirtuins are a class of NAD+-dependent deacetylases involved in numerous cellular processes, and their dysregulation is linked to cancer. thno.orgfrontiersin.org Numerous studies have synthesized and evaluated substituted chroman-4-one derivatives as potent and selective inhibitors of SIRT2. nih.govnih.gov The antiproliferative effects of these compounds in cancer cells have been shown to correlate directly with their SIRT2 inhibition potency. nih.govacs.org SIRT2 inhibition can lead to hyperacetylation of substrates like α-tubulin, which in turn disrupts cell cycle regulation and inhibits tumor growth. nih.govnih.gov

Topoisomerases: While direct inhibition by this compound derivatives is less documented, the broader class of chromone compounds has been linked to the inhibition of topoisomerase enzymes. nih.gov Topoisomerases are enzymes that control the topological state of DNA and are essential for processes like DNA replication. nih.gov Their inhibition is a common mechanism for anticancer drugs. nih.govnih.gov This suggests that interaction with topoisomerases could be a potential, though less characterized, mechanism for some chroman-4-one analogues.

Based on the available research, there is no significant evidence to suggest that this compound derivatives directly modulate the activity of DNA Methyltransferases.

Enzyme Inhibition Studies of this compound Compounds

Targeted enzyme inhibition is a cornerstone of modern drug development. Derivatives of this compound have been specifically designed and tested for their ability to inhibit key enzymes involved in human diseases and parasitic infections.

As previously noted, SIRT2 is a major molecular target for chroman-4-one derivatives. nih.govnih.gov Researchers have synthesized series of these compounds and found them to be potent and highly selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govnih.gov Structure-activity relationship studies have revealed that potency is influenced by the substitution pattern on the chroman-4-one scaffold. Specifically, an alkyl chain of three to five carbons at the 2-position, combined with larger, electron-withdrawing groups at the 6- and 8-positions, was found to be crucial for high inhibitory activity. nih.gov

The most potent inhibitor identified in one study was 6,8-dibromo-2-pentylchroman-4-one, which exhibited an IC₅₀ value in the low micromolar range, underscoring the potential of this scaffold for developing novel and selective SIRT2 inhibitors. nih.govnih.gov

| Compound | SIRT2 IC₅₀ (μM) | Selectivity | Source |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 | High selectivity over SIRT1 and SIRT3 | nih.govnih.gov |

In addition to targeting human enzymes, chroman-4-one analogues have been investigated as inhibitors of enzymes crucial for parasite survival. Pteridine (B1203161) Reductase 1 (PTR1) is an essential enzyme in the folate biosynthesis pathway of trypanosomatid parasites, such as Trypanosoma and Leishmania, which cause widespread infectious diseases. researchgate.netup.edu.mx As these parasites can use PTR1 to bypass the inhibition of the primary folate-pathway enzyme, DHFR, PTR1 has become an attractive target for developing new anti-parasitic drugs. mdpi.com

Studies have evaluated chroman-4-one analogues for their inhibitory activity against PTR1 from Trypanosoma brucei (TbPTR1) and Leishmania major (LmPTR1). up.edu.mx One such chroman-4-one derivative showed inhibitory activity against both enzymes and demonstrated anti-parasitic effects with low toxicity and a good selectivity index. up.edu.mx Further computational analysis revealed that a chroman-4-one derivative had a greater binding affinity for TbPTR1 compared to LmPTR1, suggesting a structural basis for its potent inhibition. researchgate.net These findings provide a foundation for the structure-based design of novel PTR1 inhibitors based on the chroman-4-one scaffold. researchgate.netup.edu.mx

DNA Methyltransferase (DNMT) Inhibition

A 2024 study focused on discovering novel DNMT inhibitors of natural origin through a combination of computational and experimental approaches. This research identified a coumarin (B35378) derivative as showing a satisfactory binding affinity in the catalytic site of human DNMT1 (hDNMT1), with inhibitory activity ranging from 30–45% at a concentration of 100 µM. mdpi.com However, the specific structure of this coumarin derivative was not detailed as a this compound analogue.

Another study reported on a series of novel scaffolds as DNMT1 inhibitors, with five compounds demonstrating IC50 values between 55.8 and 85.3 μM. mdpi.com Again, these compounds did not fall under the specific classification of this compound derivatives. Therefore, while the broader class of coumarins has shown some promise, dedicated research on this compound derivatives as DNMT inhibitors is needed to establish their potential in this area.

Casein Kinase 2 (CK2) Inhibition

Casein Kinase 2 (CK2) is a serine/threonine protein kinase that is implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including cancer. The coumarin scaffold has been identified as a promising basis for the development of CK2 inhibitors.

One of the most potent coumarin-based CK2 inhibitors identified is 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC). nih.gov This compound, a derivative of 7-hydroxy-4-methylcoumarin, has demonstrated significant inhibitory activity against the alpha-subunit of CK2.

Table 1: Inhibitory Activity of a 7-Hydroxy-4-methylcoumarin Derivative Against Casein Kinase 2 (CK2)

| Compound | Target | Ki (μM) |

|---|---|---|

| 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) | CK2α | 0.06 |

Ki represents the inhibition constant.

The structural analysis of DBC in complex with CK2α has provided valuable insights into the binding interactions, paving the way for the design of more potent and selective inhibitors based on the coumarin scaffold. nih.gov

Receptor Modulation and Ligand Activity of this compound Analogues

G Protein-Coupled Receptor 55 (GPR55) Ligand Properties

G Protein-Coupled Receptor 55 (GPR55) is a lipid-activated receptor that has been implicated in various physiological and pathological processes, making it an attractive therapeutic target. Research has explored the potential of chromen-4-one derivatives as modulators of GPR55 activity.

A study focused on the development of a series of chromen-4-one-2-carboxylic acid derivatives as GPR55 ligands. acs.org This research led to the identification of compounds with a range of activities, from partial agonists to antagonists. The pharmacological profile of these compounds was evaluated in β-arrestin recruitment assays.

One of the key findings was that the nature of the substituent on the chromen-4-one core could tune the efficacy of the ligand. For instance, a derivative with a cyclohexylpropoxy residue acted as a partial agonist with an EC50 of 0.111 μM and an efficacy of 29%. acs.org In contrast, a derivative with a cyclohexylmethoxy group displayed antagonistic activity with an IC50 of 1.48 μM. acs.org The most efficacious compound in this series was a 6-chloro-substituted derivative with a cyclohexylpentoxy side chain, which exhibited an EC50 of 0.196 μM and an efficacy of 86%. acs.org

Table 2: GPR55 Ligand Properties of Selected Chromen-4-one Derivatives

| Compound Moiety | Activity | EC50 (μM) | Efficacy (%) | IC50 (μM) |

|---|---|---|---|---|

| Cyclohexylpropoxy | Partial Agonist | 0.111 | 29 | - |

| Cyclohexylbutoxy | Partial Agonist | 0.474 | 73 | - |

| 6-Chloro-cyclohexylpentoxy | Partial Agonist | 0.196 | 86 | - |

| Cyclohexylmethoxy | Antagonist | - | - | 1.48 |

EC50 is the half-maximal effective concentration. IC50 is the half-maximal inhibitory concentration.

These findings highlight the potential of the chromen-4-one scaffold in developing selective and potent GPR55 modulators with tunable pharmacological profiles.

Serotonin (B10506) Receptor (5-HT1A, 5-HT2A) Antagonistic Activity

Serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, are important targets for the treatment of various central nervous system disorders. A series of 5- and 7-hydroxycoumarin derivatives bearing a piperazine (B1678402) moiety have been designed, synthesized, and evaluated for their binding affinity to these receptors. nih.gov

In this study, a number of 7-hydroxycoumarin derivatives demonstrated significant affinity for the 5-HT1A receptor, with some compounds exhibiting Ki values in the low nanomolar range. The length of the alkyl linker between the coumarin core and the piperazine moiety, as well as the substituents on the arylpiperazine ring, were found to influence the binding affinity. nih.gov

For the 5-HT2A receptor, the affinities of these compounds were generally lower than for the 5-HT1A receptor. However, some derivatives still displayed moderate affinity for the 5-HT2A subtype. nih.gov The antagonistic activity of the most promising compounds at the 5-HT1A receptor was confirmed, although it was found to be lower than that of the reference compound WAY-100635. nih.gov

Table 3: Binding Affinities of Selected 7-Hydroxycoumarin Derivatives at Serotonin Receptors

| Compound | Linker Length | Arylpiperazine Substituent | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |

|---|---|---|---|---|

| 5a | 5 carbons | 2-methoxyphenyl | 4.8 | 35 |

| 5b | 5 carbons | 3-methoxyphenyl | 6.2 | 87 |

| 5c | 5 carbons | 4-methoxyphenyl | 12.5 | 98 |

| 5g | 5 carbons | 3-chlorophenyl | 3.9 | 45 |

| 5i | 5 carbons | 2-pyridyl | 2.9 | 28 |

Ki represents the inhibition constant.

This research demonstrates that the 7-hydroxycoumarin scaffold is a viable starting point for the development of ligands with affinity for serotonin receptors, particularly as 5-HT1A antagonists.

Dopamine (B1211576) D2 Receptor Antagonism

The dopamine D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and other psychotic disorders. While the chromone and related scaffolds have been explored for activity at various central nervous system targets, specific data on the dopamine D2 receptor antagonistic activity of this compound derivatives is limited in the current scientific literature.

A 2020 study designed and synthesized a series of arylpiperazinyl derivatives of 6-acetyl-5-hydroxy-4,7-dimethylcoumarin and evaluated their affinity for 5-HT1A, 5-HT2A, and D2 receptors. nih.gov The study reported that these compounds generally showed low affinities for the D2 receptor. nih.gov

Further targeted searches for this compound analogues as D2 receptor antagonists did not yield specific compounds with reported Ki or IC50 values. Therefore, while related coumarin structures have been investigated, the potential of this compound derivatives as dopamine D2 receptor antagonists remains an area for future research.

Antioxidant and Anti-inflammatory Properties

The chroman-4-one and related coumarin scaffolds are well-recognized for their antioxidant and anti-inflammatory properties. These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory pathways.

The antioxidant potential of hydroxylated coumarin derivatives has been extensively studied. mdpi.com The presence of a hydroxyl group on the benzopyran ring is considered crucial for their radical scavenging activity. mdpi.com These compounds can act as potent metal chelators and free radical scavengers, which contributes to their antioxidant effects. mdpi.com

In terms of anti-inflammatory activity, chromone and flavone (B191248) derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov For instance, a study on 2-phenyl-4H-chromen-4-one derivatives found that several compounds could significantly reduce LPS-induced NO production in RAW264.7 cells. nih.gov Furthermore, some of these derivatives were shown to suppress the release of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathway. nih.gov

Another study evaluated the in vitro anti-inflammatory activity of various 4-methyl-7-substituted coumarin derivatives using an anti-denaturation assay. mdpi.com The results indicated that the nature of the substituent at the 7-position significantly influenced the anti-inflammatory potential, with some derivatives exhibiting promising activity. mdpi.com

While these studies provide strong evidence for the antioxidant and anti-inflammatory properties of the broader class of chromone and coumarin derivatives, specific quantitative data for this compound itself in these assays would be beneficial for a more direct assessment of its potential.

Antimicrobial and Antiparasitic Activities

Derivatives of the chroman-4-one scaffold have been the subject of various investigations to determine their potential as antimicrobial and antiparasitic agents. Research has focused on evaluating their efficacy against a range of pathogenic bacteria and fungi, with some studies extending to protozoan parasites.

The antimicrobial activity of a series of chroman-4-one and homoisoflavonoid derivatives has been assessed against several medically important microorganisms. mdpi.com The evaluation, performed using the microdilution technique to establish the Minimum Inhibitory Concentration (MIC), revealed that several compounds possessed notable activity. mdpi.com For example, 7-Hydroxychroman-4-one demonstrated significant potency, particularly against various Candida species. mdpi.com Structure-activity relationship (SAR) studies indicated that modifications at the hydroxyl group at position 7, such as the addition of alkyl chains, tended to reduce antimicrobial efficacy. mdpi.com Conversely, the substitution of the hydroxyl with a methoxy (B1213986) group did not significantly alter the activity against bacteria and Candida species but did decrease its effect against filamentous fungi. mdpi.com

Further studies on related structures, such as spiropyrrolidines incorporating a chroman-4-one moiety, have also shown moderate to excellent activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, derivatives of 7-hydroxy-4-methylcoumarin, a closely related structural class, have been synthesized and evaluated for their antibacterial properties. scholarsresearchlibrary.comresearchgate.net In one study, a series of 8-arylazo-7-hydroxy-4-methyl coumarins were tested against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with some compounds showing significant zones of inhibition. scholarsresearchlibrary.com

Regarding antiparasitic activity, while direct studies on this compound are limited, research into related heterocyclic scaffolds provides insight into their potential. nih.gov Chroman-4-one derivatives have been noted for their potential as anti-leishmanial agents. nih.gov Additionally, isosteric replacement in related quinone-like structures has been a successful strategy for developing compounds with activity against tropical disease parasites like Leishmania. researchgate.net For instance, certain 4H-thiochromen-4-one 1,1-dioxide derivatives have been investigated as inhibitors of trypanothione (B104310) reductase, a crucial enzyme in parasites of the Trypanosomatidae family. researchgate.net This suggests that the broader chromanone framework is a viable starting point for the development of novel antiparasitic therapies. mdpi.com

Interactive Data Table: Antimicrobial Activity of Selected Chroman-4-one Derivatives mdpi.com

In Vitro and In Vivo Biological Evaluation Methodologies

The biological and pharmacological activities of this compound and its derivatives are investigated using a variety of established in vitro and in vivo methodologies. These assays are crucial for determining the compounds' mechanisms of action, potency, selectivity, and potential therapeutic applications.

Cell-Based Assays (e.g., Cell Viability Assays, Enzyme Complementation Assays)

Cell-based assays are fundamental tools for assessing the effects of chemical compounds on cellular functions. Cell viability assays, such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, are commonly used to evaluate the cytotoxic or antiproliferative effects of chromanone derivatives. nih.govresearchgate.net These assays measure the metabolic activity of cells, which typically correlates with cell viability. Studies have utilized this method to screen chromanones against various human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549), as well as normal cell lines to assess selectivity. nih.govacs.org For instance, certain chromanone derivatives have shown selective cytotoxicity towards cancer cells over normal cells, highlighting their potential as anticancer agents. nih.gov

Enzyme complementation assays represent another sophisticated cell-based technique. This method is based on the principle that two inactive fragments of an enzyme can reassemble to form an active enzyme. This technology can be adapted for high-throughput screening to measure various cellular processes, such as protein expression changes or the modulation of second messenger pathways following G protein-coupled receptor (GPCR) activation.

Enzyme Activity Assays (e.g., Fluorescence-Based Assays)

To elucidate the specific molecular targets of this compound derivatives, direct enzyme activity assays are employed. Fluorescence-based assays are particularly valuable due to their high sensitivity and suitability for high-throughput screening. nih.govresearchgate.net For example, the inhibitory effect of chroman-4-one derivatives on Sirtuin 2 (SIRT2), a class III histone deacetylase, has been extensively studied using such methods. acs.orgnih.gov In these assays, a fluorogenic substrate of the enzyme is used. The enzymatic reaction releases a fluorophore, and the resulting fluorescence is measured. The presence of an inhibitor reduces the rate of the reaction, leading to a decrease in the fluorescence signal. This allows for the determination of the compound's inhibitory potency, typically expressed as an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). acs.orgnih.gov These assays have been instrumental in identifying potent and selective SIRT2 inhibitors from libraries of substituted chroman-4-one derivatives. acs.orgnih.gov

Interactive Data Table: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives nih.gov

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. nih.govgiffordbioscience.com These assays use a radiolabeled ligand (a molecule known to bind to the target receptor) to measure the binding of unlabeled test compounds. nih.govspringernature.com There are three main types of experiments:

Saturation assays involve incubating the receptor preparation with increasing concentrations of a radioligand to determine the receptor density (Bmax) and the radioligand's equilibrium dissociation constant (Kd). nih.gov

Competition assays are used to determine the affinity of an unlabeled test compound (inhibitor). A fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, allowing for the calculation of its inhibitory constant (Ki). nih.gov

Kinetic assays measure the rates of association and dissociation of the radioligand with the receptor. giffordbioscience.com

These techniques have been applied to chromenone and coumarin derivatives to determine their binding affinities for targets such as serotonin (5-HT) and sigma (σ) receptors. mdpi.comnih.gov For example, a radioligand binding assay was used to evaluate a library of chromenone compounds as ligands for human σ₁ and rat σ₂ receptors, identifying several potent ligands with Ki values in the nanomolar range. nih.gov

Pharmacological Evaluation in Relevant Animal Models

To assess the physiological effects of this compound derivatives in a whole organism, in vivo animal models are essential. These models are chosen based on the therapeutic area of interest. For instance, to investigate the anti-inflammatory potential of coumarin and chromenone derivatives, the carrageenan-induced rat paw edema model is frequently used. nih.govresearchgate.netresearchgate.net In this model, inflammation is induced by injecting carrageenan into the paw of a rat, causing measurable swelling (edema). nih.gov Test compounds are administered prior to the carrageenan injection, and their ability to reduce the volume of the paw edema over time is compared to that of a control group and a standard anti-inflammatory drug. nih.govresearchgate.net This model allows for the evaluation of a compound's acute anti-inflammatory activity in vivo. mdpi.com Other studies have used animal models of Alzheimer's disease to test the neuroprotective effects of related chromone derivatives or models of lipopolysaccharide (LPS)-induced inflammation. nih.govnih.gov

Toxicological Profiling and Selectivity Assessments (e.g., hERG Channel, Cytochrome P450 Inhibition, Mitochondrial Toxicity)

Early assessment of a compound's potential toxicity is a critical step in drug development. Several key assays are used to profile the safety of this compound derivatives.

hERG Channel Inhibition: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. nih.govspringernature.com Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia. nih.gov Therefore, screening for hERG inhibition is a regulatory requirement. Cell-based assays, such as the thallium flux assay or automated patch-clamp electrophysiology, are used to measure a compound's ability to block the hERG channel and determine its IC₅₀ value. nih.govresearchgate.netnih.gov This information is vital for assessing the risk of cardiotoxicity. dundee.ac.uk

Cytochrome P450 (CYP450) Inhibition: The CYP450 enzyme superfamily is the primary system for metabolizing drugs and other xenobiotics in the body. creative-bioarray.comenamine.net Inhibition of these enzymes by one drug can alter the metabolism of co-administered drugs, leading to adverse drug-drug interactions. criver.com In vitro assays using human liver microsomes or recombinant CYP enzymes are conducted to evaluate a compound's potential to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). enamine.netevotec.com These assays measure the formation of a specific metabolite from a probe substrate in the presence of the test compound, allowing for the calculation of IC₅₀ and inhibition constant (Ki) values. creative-bioarray.comevotec.com

Mitochondrial Toxicity: Mitochondria are essential for cellular energy production, and their dysfunction can lead to significant toxicity. Mitochondrial toxicity can be assessed using various in vitro methods. nih.gov One common approach is the "glucose/galactose" assay, where cells are forced to rely on mitochondrial oxidative phosphorylation for energy by replacing glucose with galactose in the culture medium. nih.gov In this state, cells become more sensitive to mitochondrial toxicants. Another method involves measuring the mitochondrial membrane potential (MMP) using fluorescent dyes, as a decrease in MMP is an early indicator of mitochondrial dysfunction. nih.gov

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Analyses of 7 Methylchroman 4 One Derivatives

Impact of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of 7-methylchroman-4-one derivatives can be significantly modulated by introducing various substituents at different positions of the chroman-4-one core. gu.se

The C-2 position of the this compound scaffold is a critical site for modification, with both aliphatic and aromatic substituents playing a significant role in determining biological activity.

Aliphatic Substituents: The introduction of alkyl chains at the C-2 position has been shown to be crucial for the inhibitory activity against certain enzymes, such as Sirtuin 2 (SIRT2). acs.org Studies on 2-alkyl-chroman-4-ones have revealed that the length of the alkyl chain is a key determinant of potency. For instance, alkyl chains with 3-5 carbon atoms at this position tend to enhance SIRT2 inhibitory activity. vulcanchem.com The presence of branched substituents, like an ethyl and a methyl group, can influence the molecule's stereochemistry and conformational flexibility, which in turn may affect receptor binding. vulcanchem.com

Aromatic Substituents: While aliphatic groups are important, research suggests that aromatic substituents at the C-2 position are often linked to higher inhibitory activity for other targets. rsc.org For example, in the context of flavonoid-based inhibitors, the replacement of an aryl ring at the 2-position with a smaller methyl group resulted in reduced inhibitory activity, indicating that a certain bulkiness at this position is essential for interaction with the target. rsc.org However, the increased lipophilicity of aromatic substituents can sometimes lead to solubility issues. rsc.org To address this, heterocyclic derivatives have been explored. rsc.org

Table 1: Impact of C-2 Substituents on Biological Activity of Chroman-4-one Derivatives

| Substituent Type | Example | Impact on Biological Activity | Reference(s) |

|---|---|---|---|

| Aliphatic | |||

| Small Alkyl | Methyl | Reduced inhibitory activity in some cases, suggesting bulk is needed. | rsc.org |

| Alkyl Chains (3-5 carbons) | Propyl, Butyl, Pentyl | Enhances SIRT2 inhibitory activity. | vulcanchem.com |

| Branched Alkyl | Ethyl and Methyl | Affects stereochemistry and conformational flexibility, potentially influencing receptor binding. | vulcanchem.com |

| Aromatic | |||

| Aryl Ring | Phenyl | Linked to higher inhibitory activity for certain targets. | rsc.org |

| Heteroaryl | Thiazole | Can improve solubility while maintaining or enhancing activity. | rsc.org |

Substitutions on the aromatic ring (Ring A) of the this compound nucleus profoundly influence the electronic properties of the molecule, thereby affecting its interaction with biological targets. The effects are governed by a combination of inductive and resonance effects. libretexts.org

Electron-Withdrawing Groups (EWGs) and Halogens: EWGs, such as nitro and cyano groups, withdraw electrons from the aromatic ring, making it more electron-poor. libretexts.org This property has been found to be crucial for potent SIRT2 inhibitors. acs.org Halogens are a special case; they are deactivating due to their strong electron-withdrawing inductive effect, which outweighs their weaker electron-donating resonance effect. unizin.orgstackexchange.com Nevertheless, this deactivation can be beneficial for activity. For instance, a 6-bromo-8-chloro-chroman-4-one derivative showed twice the SIRT2 inhibitory activity compared to a derivative with only a chloride, suggesting a potential halogen bonding interaction. acs.org The introduction of chlorine and fluorine at positions 6 and 7, respectively, is a strategy explored in the development of chroman derivatives with potential antioxidant and anti-inflammatory effects. ontosight.ai

Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) are generally considered activating groups because their electron-donating resonance effect is stronger than their electron-withdrawing inductive effect. libretexts.orgunizin.org The 7-methyl group itself is an electron-donating alkyl group. unizin.org Hydroxylation, particularly a catecholic system (two adjacent hydroxyl groups), has been shown to be important for the antioxidant activity of 3-benzylidene-chroman-4-ones. researchgate.net The presence of a hydroxyl group at the 7-position is a common feature in many biologically active natural flavanones. researchgate.net

Table 2: Effects of Aromatic Ring Substitutions on Chroman-4-one Activity

| Substituent Type | Position(s) | Effect | Mechanism | Reference(s) |

|---|---|---|---|---|

| Electron-Withdrawing | ||||

| Halogens (e.g., Cl, Br) | 6, 7, 8 | Potent SIRT2 inhibition. Potential for halogen bonding. | Inductive electron withdrawal outweighs resonance donation. | acs.orgontosight.ai |

| Electron-Donating | ||||

| Hydroxyl (-OH) | 7 | Common in active natural products. Important for antioxidant activity. | Strong resonance electron donation. | researchgate.net |

| Methoxy (-OCH3) | 7 | Can modulate lipophilicity and physicochemical properties. | Resonance electron donation. | researchgate.net |

| Methyl (-CH3) | 7 | Electron-donating group, part of the core scaffold. | Inductive electron donation. | unizin.org |

The incorporation of heterocyclic moieties, often connected via a linker, is a common strategy to enhance the pharmacological profile of a lead compound.

Linker Length: The length of the linker connecting a heterocyclic moiety to the main scaffold can be critical for biological activity. SAR studies on other scaffolds have shown that the length of a linker, such as in piperazinyl and homopiperazinyl-spacered derivatives, can significantly influence cytotoxic activity. mdpi.com For chroman-4-one derivatives, linkers are used to attach various functional groups, and the optimal length would depend on the specific target's binding site topology.

Heterocyclic Moieties:

Piperazine (B1678402): Piperazine and its derivatives are common in medicinal chemistry. In the context of coumarin (B35378) derivatives, which are structurally related to chroman-4-ones, arylpiperazines linked via an alkyl linker have been used to modulate activity at central nervous system receptors. nih.gov For chroman-4-one based SIRT2 inhibitors, piperidine-substituted analogues showed some inhibitory activity, although bulky and charged moieties appeared to be less favorable in the hydrophobic binding pocket. acs.org

Pyrrolo[2,3-d]pyrimidine: The pyrrolo[2,3-d]pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, often found in kinase inhibitors. mdpi.comnih.gov Its derivatives have been investigated as inhibitors of various kinases, such as Akt. nih.gov The introduction of this moiety to a this compound core, potentially via a linker, could be a strategy to target specific protein kinases involved in disease pathways. nih.gov

Table 3: Role of Linkers and Heterocyclic Moieties in Drug Design

| Moiety | Role/Impact | Example Application | Reference(s) |

|---|---|---|---|

| Linker | |||

| Alkyl Chain | Influences distance and orientation of the attached moiety, affecting binding affinity. | Connecting piperazine to a core scaffold; linker length can determine cytotoxic activity. | mdpi.comnih.gov |

| Heterocycle | |||

| Piperazine | Common CNS-active pharmacophore; can be used to modulate receptor interactions. | Arylpiperazines linked to coumarins for CNS targets. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | "Privileged" scaffold for kinase inhibition. | Derivatives developed as Akt inhibitors and for anticancer activity. | nih.govnih.gov |

Stereochemical Considerations in this compound Activity

The synthesis of this compound derivatives with substituents at the C-2 position (other than two identical groups) creates a chiral center. vulcanchem.com This introduces stereoisomerism, and the different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles.

For 2-alkyl-chroman-4-one based SIRT2 inhibitors, analysis of the individual enantiomers showed that while both were active, the (S)-enantiomer was slightly more potent than the (R)-enantiomer. acs.org This highlights that even small differences in the spatial arrangement of substituents can impact the interaction with the binding site of the target protein. Therefore, controlling the stereochemistry during synthesis and evaluating the activity of individual enantiomers are crucial steps in the development of potent and selective this compound-based therapeutic agents. ontosight.ai

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. dovepress.com Elucidating these features is essential for rational drug design and virtual screening. d-nb.info

For chroman-4-one derivatives targeting SIRT2, a proposed binding model based on a homology model of the enzyme has provided insights into the key interactions. gu.seacs.org The model suggests the importance of:

Hydrogen Bond Acceptors: The carbonyl group at the 4-position of the chroman-4-one ring is a key hydrogen bond acceptor. acs.org

Hydrophobic Interactions: A narrow hydrophobic channel in the binding site accommodates the substituent at the 2-position. This explains the SAR observed for different alkyl and aromatic groups at this position. acs.org

Halogen Bonding: As mentioned earlier, halogen substituents on the aromatic ring may form favorable halogen bonds with the protein backbone. acs.org

A general pharmacophore model for chroman-4-one derivatives would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govmedsci.org The precise arrangement and nature of these features would vary depending on the specific biological target. For instance, a pharmacophore model for estrogen receptor alpha inhibitors based on a related chalcone (B49325) scaffold included hydrophobic spheres, a positive ionizable feature, and hydrogen bond donors and acceptors. mdpi.com

Table 4: Key Pharmacophoric Features for Chroman-4-one Target Interaction

| Pharmacophoric Feature | Structural Element in this compound | Role in Target Interaction | Reference(s) |

|---|---|---|---|

| Hydrogen Bond Acceptor | C4-Carbonyl group | Forms hydrogen bonds with amino acid residues in the active site. | acs.orgd-nb.info |

| Hydrophobic Region | C-2 substituent, Methyl group at C-7, Benzene (B151609) ring | Occupies hydrophobic pockets/channels in the target protein. | acs.orgnih.gov |

| Aromatic Ring | Benzene ring of the chroman core | Can participate in π-π stacking or cation-π interactions. | d-nb.info |

| Halogen Bond Donor | Halogen substituent on the aromatic ring | Can form specific halogen bonds with backbone carbonyls. | acs.org |

Computational and Advanced Spectroscopic Studies of 7 Methylchroman 4 One Systems

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations, particularly those based on molecular orbital theory, are fundamental to understanding the intrinsic electronic properties of 7-Methylchroman-4-one.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely applied to the chroman-4-one scaffold to elucidate electronic properties and predict reactivity. DFT calculations are instrumental in optimizing the molecular geometry of this compound and determining its ground-state electronic energy.

The theory is based on using the electron density to determine the properties of a system, which simplifies the complex many-electron problem into a more manageable one involving a fictitious system of non-interacting electrons. mdpi.com For chromanone derivatives, DFT is used to calculate global reactivity descriptors, which help in understanding their chemical behavior and potential for interaction with biological molecules. nih.gov These calculations are foundational for further studies, including the analysis of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. Their energy levels are critical for determining a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. nih.govtandfonline.com

Table 1: Representative Frontier Orbital Energies (Illustrative Data)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Indicates molecular stability and reactivity. |

Note: This table presents illustrative data typical for chromanone-type scaffolds, as specific experimental or calculated values for this compound are not available in the cited literature.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling techniques are essential for predicting how this compound and its derivatives interact with biological macromolecules, a key step in structure-based drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. idrblab.net This technique is used to screen libraries of compounds against specific biological targets. For the chroman-4-one scaffold, docking studies have been extensively used to evaluate binding affinity and interaction modes with various enzymes and proteins. idrblab.net

Studies on chroman-4-one analogues have shown their potential to inhibit parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1), with docking used to explain the inhibitory activity. nih.gov The Therapeutic Target Database lists this compound as an investigative compound, suggesting its inclusion in screening studies against biological targets. These docking simulations identify key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex, providing a rationale for the compound's biological activity. idrblab.net

Table 2: Examples of Biological Targets for Chroman-4-one Derivatives in Docking Studies

| Target Protein | Organism/Disease | Purpose of Study |

|---|---|---|

| Pteridine Reductase 1 (PTR1) | Trypanosoma brucei, Leishmania infantum | Anti-parasitic agent discovery. nih.gov |

| Fungal Proteins | Pathogenic Fungi | Development of novel antifungal agents. idrblab.net |

When the experimental 3D structure of a target protein is not available, homology modeling can be used to generate a theoretical model based on the structure of a related, known protein. These models are then used in virtual screening campaigns to identify potential ligands.

Large libraries of chroman-4-one derivatives have been virtually screened against homology models of fungal and bacterial protein targets. idrblab.net This approach allows for the rapid and cost-effective identification of "hit" compounds that show promising binding affinities. These hits can then be synthesized and subjected to experimental biological evaluation, streamlining the drug discovery process. idrblab.net

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes that may occur in both the ligand and the protein upon binding. idrblab.net

For chroman-4-one derivatives identified through docking, MD simulations have been employed to confirm the stability of the protein-ligand complex. idrblab.net These simulations can reveal important information about the flexibility of the binding pocket and the persistence of key intermolecular interactions, providing a more accurate assessment of the ligand's potential as an effective inhibitor. idrblab.net

Advanced Spectroscopic Characterization for Structural Elucidation and Properties

Advanced spectroscopic techniques are indispensable tools for the detailed structural and stereochemical characterization of this compound and its derivatives. These methods provide critical insights into the three-dimensional arrangement of atoms, the absolute configuration of chiral centers, and the electronic properties of the molecule in different solvent environments.

X-ray Diffraction (XRD) and Crystallographic Analyses

X-ray diffraction (XRD) on single crystals is the most definitive method for determining the precise three-dimensional structure of a molecule. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For chroman-4-one systems, XRD studies have been crucial in confirming molecular structures and understanding intermolecular interactions.

In a study on (Z)-3-[(Amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-one derivatives, single crystals suitable for XRD analysis were obtained by the slow evaporation of an acetonitrile (B52724) solution. acs.org The analysis revealed that in the crystal lattice, the amino group of the molecules forms hydrogen-bonded dimer units through centrosymmetric N–H···O=P interactions. acs.org These dimers are further connected into a chain along the c-axis via π–π interactions between adjacent chromenyl rings. acs.org

Similarly, the crystal structure of (±)-2,7-dimethoxy-3-(4-methoxyphenyl)-3-methylchroman-4-one was elucidated using XRD, which validated the structural formula of the compound. researchgate.net Another investigation focused on 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one, a related coumarin (B35378) derivative, where single-crystal X-ray diffraction showed that the compound crystallizes in the monoclinic space group P2(1)/c. nih.gov The supramolecular structure was found to be driven by C-H⋯O hydrogen bonds and π–π intermolecular interactions. nih.gov

Table 1: Crystallographic Data for Selected Chroman-4-one Derivatives

| Compound | Crystal System | Space Group | Key Supramolecular Interactions | Reference |

| (Z)-3-[(Butylamino)methylene]-2-(diphenylphosphoryl)-6-methylchroman-4-one | - | - | N–H···O=P hydrogen bonds, π–π stacking | acs.org |

| 8-acetyl-7-[2-(1-morpholino)ethoxy]4-methylchromen-2-one | Monoclinic | P2(1)/c | C-H⋯O hydrogen bonds, π–π interactions | nih.gov |

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignments

Circular dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. chiralabsxl.com It measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds in solution. univie.ac.at

The stereochemical assignment of a chiral molecule is a primary application of CD spectroscopy. chiralabsxl.com This is often achieved by comparing the experimental CD spectrum with that of a known compound with a similar structure or by applying theoretical principles like exciton (B1674681) coupling theory for molecules with multiple chromophores. chiralabsxl.com For instance, the CD spectra of enantiomers are mirror images of each other, with oppositely signed peaks providing a definitive indication of the molecule's handedness. chiralabsxl.com

In the context of chromanones, CD spectroscopy has been used to assign the chiral axis of a novel heterodimeric chromanone. researchgate.net The absolute configurations of new polyketides, including chromanone derivatives isolated from endophytic fungi, have been established based on a combination of spectroscopic data, including CD spectra. frontiersin.org Furthermore, electronic circular dichroism (ECD) has been demonstrated as a reliable method for the unambiguous stereochemical assignment of various cyclic dipeptides, showcasing its utility for differentiating stereoisomers. nih.gov

While specific CD data for this compound is not provided in the search results, the principles and applications are directly transferable. If this compound were to be synthesized in an enantiomerically enriched form, CD spectroscopy would be a crucial tool for determining its absolute configuration. The technique is particularly valuable as it can distinguish between different conformers of a chiral molecule in the gas phase, offering detailed insights into their three-dimensional structures when combined with quantum chemical calculations. nih.gov

Solvatochromic Measurements and Dipole Moment Determinations

Solvatochromism refers to the change in the color of a solution, or more broadly, a shift in the absorption or emission spectra of a compound, upon changing the polarity of the solvent. wikipedia.org These shifts are indicative of the differential solvation of the ground and excited electronic states of the molecule and can be used to probe the electronic properties of a compound, including its dipole moment.

The dipole moment of a molecule is a measure of the separation of positive and negative charges and is a critical parameter for understanding its interaction with its environment. The dipole moments in the ground (μg) and excited (μe) states can be estimated experimentally using solvatochromic methods, which involve analyzing the shifts in the absorption and fluorescence spectra in a series of solvents with varying polarities. nih.govresearchgate.net Equations such as the Lippert-Mataga, Bakhshiev, and Kawski-Chamma-Viallet functions are commonly used to correlate the spectral shifts with solvent polarity functions, allowing for the calculation of μg and μe. nih.gov

For example, studies on 2-aminochromone-3-carboxaldehyde and its derivatives have shown distinct bathochromic (red) shifts in various solvents, indicating intramolecular charge transfer (ICT) interactions between the solute and solvent. nih.gov In this study, the excited state dipole moments were found to be significantly higher than the ground state dipole moments, a common observation for molecules exhibiting ICT. nih.gov Similar investigations on coumarin derivatives have also utilized solvatochromic data to estimate excited state dipole moments and interpret the change in dipole moment based on the molecule's resonance structures. nih.gov

While specific solvatochromic data for this compound is not available in the provided results, the methodology is well-established for related heterocyclic systems. Such studies on this compound would provide valuable information on its charge distribution in the ground and excited states and how it interacts with different solvent environments.

Conclusion and Future Directions in 7 Methylchroman 4 One Research

Summary of Current Understanding and Key Discoveries

7-Methylchroman-4-one, a derivative of the chroman-4-one scaffold, is a heterocyclic compound that has garnered interest in medicinal chemistry. The core structure, chroman-4-one, is a fusion of a benzene (B151609) ring and a dihydropyran ring and is a common motif in a variety of naturally occurring compounds and synthetic molecules with diverse biological activities. nih.gov The presence of a methyl group at the 7-position distinguishes this particular derivative.

Research has primarily focused on the synthesis and biological evaluation of various this compound analogs. The chroman-4-one framework itself is considered a "privileged structure" in drug discovery, meaning it is a versatile scaffold that can be modified to interact with a wide range of biological targets. researchgate.net Key discoveries have revolved around the synthesis of novel derivatives and the exploration of their potential as therapeutic agents. For instance, the development of synthetic methods to introduce various substituents at different positions of the chroman-4-one ring has been a significant area of investigation. gu.se

Challenges and Unexplored Avenues in this compound Chemistry and Biology

From a biological perspective, the full spectrum of the pharmacological activities of this compound derivatives is yet to be uncovered. While research has touched upon areas like anticancer and antimicrobial activities, a vast number of biological targets remain unexplored. nih.govresearchgate.net The influence of the 7-methyl group on the pharmacokinetic and pharmacodynamic properties of these compounds is not yet fully understood. Furthermore, there is a need for more in-depth structure-activity relationship (SAR) studies to guide the rational design of more potent and selective analogs. nih.gov

Emerging Therapeutic Applications and Prospects for Drug Development

The chroman-4-one scaffold is a key component in many compounds under experimental or clinical development for various conditions. researchgate.net For this compound derivatives, emerging research points towards several potential therapeutic applications. For example, certain chromone (B188151) derivatives, which are structurally related to chroman-4-ones, have shown promise as anticancer agents. bohrium.comtsijournals.com Specifically, some chroman-4-one derivatives have demonstrated antiproliferative effects in cancer cell lines. acs.org

The versatility of the chroman-4-one core suggests that by modifying the substituents, derivatives of this compound could be developed to target a range of diseases. ontosight.ai For instance, the introduction of specific functional groups could lead to compounds with potential applications in treating neurological disorders or inflammatory conditions. ontosight.aiontosight.ai The development of selective inhibitors for specific enzymes, such as sirtuins, using a chroman-4-one scaffold highlights the potential for creating targeted therapies. gu.seacs.org

Innovations in Synthetic Methodologies for Novel Analogues

Recent advancements in synthetic organic chemistry are paving the way for the creation of novel this compound analogues. Innovations focus on improving efficiency, yield, and the ability to introduce diverse functional groups onto the chroman-4-one core. researchgate.net Methodologies such as one-pot synthesis, microwave-assisted reactions, and the use of novel catalysts are being explored to streamline the synthesis of chroman-4-one derivatives. gu.searkat-usa.orgnajah.edu

For example, greener synthetic routes utilizing reusable catalysts like Amberlyst®15 are being developed for the synthesis of chromones, which can be precursors to chromanones. arkat-usa.org Asymmetric synthesis methods are also crucial for producing specific stereoisomers of chroman-4-one derivatives, which can have significantly different biological activities. nih.gov The development of new synthetic strategies will be critical for generating libraries of diverse this compound analogs for biological screening and drug discovery efforts. semanticscholar.org

Future Directions in Computational and Systems Biology Approaches

Computational and systems biology approaches are poised to play a pivotal role in advancing research on this compound. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the binding affinity of novel analogs to specific biological targets and to guide the design of more potent compounds. bohrium.comresearchgate.netresearchgate.net These computational tools can help prioritize which derivatives to synthesize and test, thereby saving time and resources.

Systems biology approaches can provide a broader understanding of the biological effects of this compound derivatives. By analyzing the impact of these compounds on cellular pathways and networks, researchers can identify potential mechanisms of action and off-target effects. researchgate.net The integration of computational modeling with experimental data will be essential for elucidating the complex interactions of these compounds within biological systems and for accelerating the development of new therapeutic agents based on the this compound scaffold. nih.govnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.